(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclobutylpiperazine moiety with a tetrahydrothiophenyl-oxy-pyridine group, making it a subject of interest for researchers in chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: Starting with cyclobutylamine, the piperazine ring is formed through a cyclization reaction with an appropriate dihaloalkane under basic conditions.
Pyridine Functionalization: The pyridine ring is functionalized by introducing the tetrahydrothiophenyl-oxy group through a nucleophilic substitution reaction. This step often requires the use of a strong base like sodium hydride (NaH) and a suitable solvent such as dimethylformamide (DMF).
Coupling Reaction: The final step involves coupling the piperazine derivative with the functionalized pyridine under conditions that promote the formation of the methanone linkage. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase product yield.
Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers are investigating the compound’s potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases.
Industry
Industrially, this compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets could include:
Receptors: The compound may bind to certain receptors, altering their activity and influencing cellular responses.
Enzymes: It could inhibit or activate enzymes, affecting metabolic pathways and biochemical processes.
Pathways: By modulating signaling pathways, the compound can exert various biological effects, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanol: A similar compound with a hydroxyl group instead of a methanone group.
(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)ethanone: Differing by an ethyl group in place of the methanone linkage.
Uniqueness
The uniqueness of (4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can unlock its full potential and explore new frontiers in science and technology.
Properties
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c22-18(21-9-7-20(8-10-21)15-2-1-3-15)14-4-5-17(19-12-14)23-16-6-11-24-13-16/h4-5,12,15-16H,1-3,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLGIOVQZANDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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